molecular formula C13H16INO B3060662 N-cyclohexyl-2-iodobenzamide CAS No. 62142-03-4

N-cyclohexyl-2-iodobenzamide

Cat. No.: B3060662
CAS No.: 62142-03-4
M. Wt: 329.18 g/mol
InChI Key: ZJNSSYJUGWDBMI-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-iodobenzamide is a compound with the molecular formula C13H16INO . It has gained increasing attention in recent years due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of this compound involves the reaction of readily available iodobenzamides with m-chloroperoxybenzoic acid in acetonitrile at room temperature . The reaction with this compound and m-CPBA in acetonitrile according to the general procedure afforded the product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 329.177 Da and a monoisotopic mass of 329.027649 Da .


Chemical Reactions Analysis

In combination with PPh3 and pyridine, this compound can smoothly react with alcohols or amines to produce the corresponding esters or amides of 3-chlorobenzoic acid . It was found that the novel benziodazolone reagent reacts more efficiently than the analogous benziodoxolone reagent in this esterification .

Scientific Research Applications

Synthesis and Structural Analysis

  • N-cyclohexyl-2-iodobenzamide and related compounds have been the subject of synthesis and crystal structure analysis. For example, a related compound, N-Cyclohexyl-2-nitrobenzamide, was synthesized and its structure was characterized using spectroscopic data and X-ray diffraction analysis, revealing insights into its crystal packing and molecular interactions (Saeed, Hussain, & Bolte, 2010).

Radioactive Labeling for Detection of Melanoma

  • Compounds similar to this compound have been developed and labeled with radioactive isotopes for potential use in nuclear medicine, particularly for detecting metastatic melanoma. For instance, N-(2-diethylaminoethyl)-4-iodobenzamide and N-(3-dimethylaminopropyl)-4-iodobenzamide were labeled with carbon-14 and carbon-13 for studying their in vivo metabolism (Moreau et al., 1995).

Pharmaceutical Research and Synthesis Techniques

  • Several studies have focused on the synthesis of related compounds using palladium-catalyzed reactions. For example, palladium-catalyzed carbonylative cyclization of N-substituted 2-iodobenzamides has been investigated for synthesizing phthalimides and benzoxazinones (Chavan & Bhanage, 2015).

Clinical Imaging Applications

  • Some derivatives of this compound have been used in clinical trials for imaging purposes, such as detecting primary melanomas and metastases using iodine-123-labeled compounds (Michelot et al., 1993).

Synthesis of Complex Organic Compounds

  • These compounds have also been utilized in the synthesis of complex organic structures, such as benzomacrolactams, through selective radical cyclization reactions (Binatti et al., 2002).

Properties

IUPAC Name

N-cyclohexyl-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNSSYJUGWDBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354475
Record name N-cyclohexyl-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62142-03-4
Record name N-cyclohexyl-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In accordance with the procedure of Example 3, 12.1 g of cyclohexylamine was reacted with 8.0 g of o-iodobenzoyl chloride in 20 ml of tetrahydrofuran. There was obtained by recrystallization from benzene 5.7 g of fine white crystals of N-cyclohexyl-o-iodobenzamide, m.p. 148°-149°, Rf 0.74.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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